Oral Bioavailability: Dronabinol Capsules (10-20%) vs. Nabilone (60-90%)
Dronabinol exhibits substantially lower oral systemic bioavailability compared to the synthetic THC analog nabilone. This differentiation is critical for dose selection and efficacy expectations in both clinical and research settings. Dronabinol capsule oral bioavailability is reported as 10-20% due to extensive first-pass hepatic metabolism [1], whereas nabilone demonstrates 60-90% oral bioavailability, resulting in clearer dose-linearity and more predictable systemic exposure [2].
| Evidence Dimension | Oral systemic bioavailability |
|---|---|
| Target Compound Data | 10-20% (capsule formulation) |
| Comparator Or Baseline | Nabilone: 60-90% |
| Quantified Difference | 3- to 9-fold higher for nabilone |
| Conditions | Oral administration in humans; cross-study comparison from FDA labeling and published literature |
Why This Matters
Lower and more variable bioavailability necessitates careful dose titration for dronabinol and may limit its utility in studies requiring consistent systemic exposure, whereas nabilone's higher bioavailability supports more predictable dosing.
- [1] Lannett Company, Inc. DRONABINOL capsule, FDA Package Insert. Revised June 2023. Section 12.3 Pharmacokinetics. View Source
- [2] Haney M, et al. Nabilone decreases marijuana withdrawal and a laboratory measure of marijuana relapse. Neuropsychopharmacology. 2013;38(8):1557-1565. Citing Lemberger and Rubin, 1982. View Source
